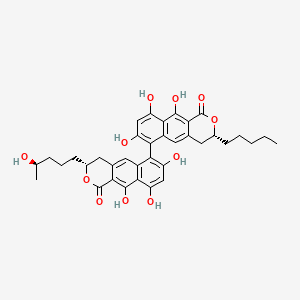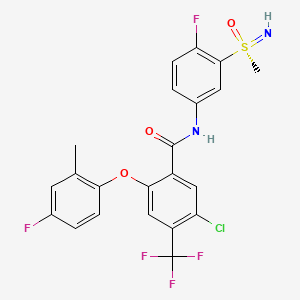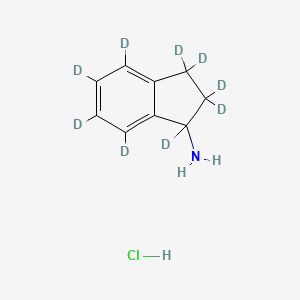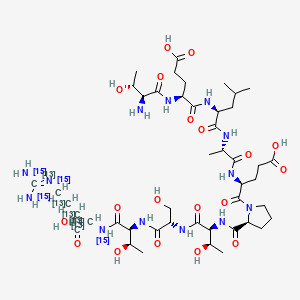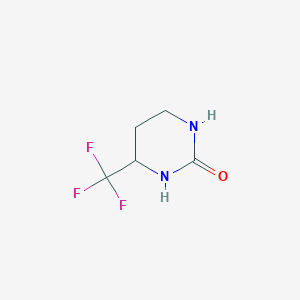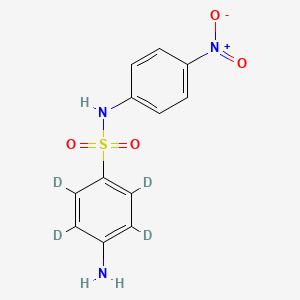
N1-(4-Nitrophenyl)sulfanilamide-d4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-(4-Nitrophenyl)sulfanilamide-d4: is a deuterium-labeled compound, specifically a deuterated form of N1-(4-Nitrophenyl)sulfanilamide. This compound is used primarily in scientific research due to its unique properties, which include the presence of deuterium atoms that replace hydrogen atoms in the molecular structure. This labeling allows for more precise tracking and analysis in various experimental settings .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N1-(4-Nitrophenyl)sulfanilamide-d4 typically involves the introduction of deuterium into the parent compound, N1-(4-Nitrophenyl)sulfanilamide. This can be achieved through various methods, including catalytic exchange reactions where hydrogen atoms are replaced by deuterium. The reaction conditions often involve the use of deuterated solvents and catalysts that facilitate the exchange process .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of specialized equipment to ensure the efficient and consistent incorporation of deuterium. Quality control measures are critical to ensure the purity and isotopic labeling of the final product .
化学反応の分析
Types of Reactions: N1-(4-Nitrophenyl)sulfanilamide-d4 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. .
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction may produce amine derivatives .
科学的研究の応用
Chemistry: In chemistry, N1-(4-Nitrophenyl)sulfanilamide-d4 is used as a tracer in reaction mechanisms to study the pathways and intermediates involved. Its deuterium labeling allows for precise tracking using techniques like nuclear magnetic resonance (NMR) spectroscopy .
Biology: In biological research, this compound is used to study enzyme kinetics and metabolic pathways. The deuterium atoms provide a distinct signal that can be detected and quantified, allowing researchers to track the compound’s behavior in biological systems .
Medicine: In medicine, this compound is used in drug development and pharmacokinetic studies. Its unique properties allow for detailed analysis of drug absorption, distribution, metabolism, and excretion .
Industry: In industrial applications, this compound is used in the development of new materials and chemical processes. Its stability and labeling make it a valuable tool for quality control and process optimization .
作用機序
The mechanism of action of N1-(4-Nitrophenyl)sulfanilamide-d4 involves its interaction with specific molecular targets. In biological systems, it acts as a competitive inhibitor of the enzyme dihydropteroate synthetase. This enzyme is crucial for the synthesis of folic acid in bacteria, and its inhibition leads to the disruption of bacterial growth and replication .
類似化合物との比較
N1-(4-Nitrophenyl)sulfanilamide: The non-deuterated form of the compound.
Sulfanilamide: A parent compound with similar antibacterial properties.
N4-Acetyl-N1-(4-Nitrophenyl)sulfanilamide: A derivative with an acetyl group
Uniqueness: N1-(4-Nitrophenyl)sulfanilamide-d4 is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium atoms allows for more precise tracking and analysis, making it a valuable tool in various scientific fields .
特性
分子式 |
C12H11N3O4S |
|---|---|
分子量 |
297.33 g/mol |
IUPAC名 |
4-amino-2,3,5,6-tetradeuterio-N-(4-nitrophenyl)benzenesulfonamide |
InChI |
InChI=1S/C12H11N3O4S/c13-9-1-7-12(8-2-9)20(18,19)14-10-3-5-11(6-4-10)15(16)17/h1-8,14H,13H2/i1D,2D,7D,8D |
InChIキー |
ACJNABKXDUDYAM-LZKVNSRZSA-N |
異性体SMILES |
[2H]C1=C(C(=C(C(=C1N)[2H])[2H])S(=O)(=O)NC2=CC=C(C=C2)[N+](=O)[O-])[2H] |
正規SMILES |
C1=CC(=CC=C1N)S(=O)(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


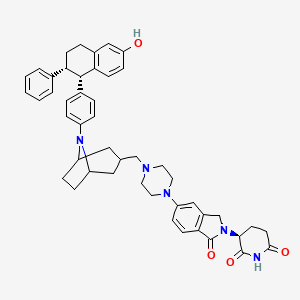
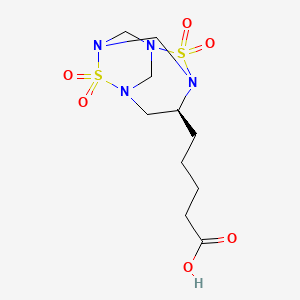
![1-[[6-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-3-methylpyrrole-2,5-dione](/img/structure/B15135559.png)
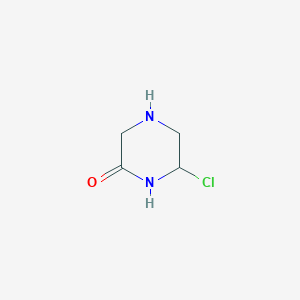
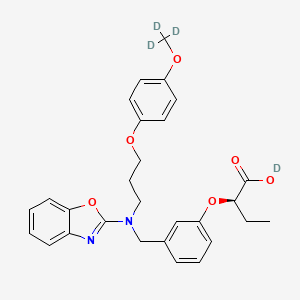
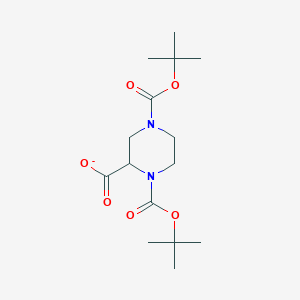
![ethyl 3-[2-(4-methoxyphenyl)ethyl]-2H-azirine-2-carboxylate](/img/structure/B15135588.png)
![1-[4-(4-Ethylpiperazin-1-yl)phenyl]-3-[6-(2-methoxyphenyl)-1,3-benzothiazol-2-yl]urea](/img/structure/B15135590.png)

